4-Chloro-2,2'-bipyridine

Description

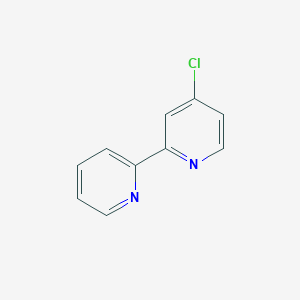

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-2-pyridin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2/c11-8-4-6-13-10(7-8)9-3-1-2-5-12-9/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IXEGJZGCPOORDR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)C2=NC=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90570005 | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14162-94-8 | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90570005 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Chloro-2,2'-bipyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Chloro-2,2'-bipyridine: Synthesis, Properties, and Applications in Research and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Chloro-2,2'-bipyridine is a substituted heterocyclic compound of significant interest in modern chemistry. As a derivative of 2,2'-bipyridine, a classic bidentate chelating ligand, the introduction of a chlorine atom at the 4-position imparts unique reactivity and electronic properties. This modification makes it a highly versatile building block for the synthesis of more complex molecules and a valuable ligand for the development of novel metal complexes. This guide provides a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and key applications in coordination chemistry and pharmaceutical research, offering field-proven insights for professionals in drug development and scientific research.

Core Properties and Identification

Accurate identification and understanding of the fundamental properties of a chemical reagent are paramount for its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 14162-94-8 | [1][2][3][4] |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2][3][4] |

| Molecular Weight | 190.63 g/mol | [1][2][3][4] |

| Appearance | Off-white to light yellow crystalline powder | [3] |

| Melting Point | 74-76 °C / 84-85 °C | [3][4] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. | [3] |

Synthesis and Characterization

The synthesis of this compound is a critical process for its availability in research. While various methods for substituted bipyridines exist, a common conceptual pathway involves the modification of a pre-formed bipyridine scaffold. One logical, though not explicitly detailed in readily available literature, approach involves the chlorination of 2,2'-bipyridine N-oxide. This precursor can be synthesized by the oxidation of 2,2'-bipyridine. The N-oxide group activates the pyridine ring for electrophilic substitution and can subsequently be removed. A generalized workflow for such a synthesis is proposed below.

Caption: Conceptual workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of a Related Compound (4-chloropyridine N-oxide from 4-nitropyridine N-oxide)

Step 1: 4-Nitropyridine 1-oxide (8 g) is carefully introduced in small portions into acetyl chloride (40 ml) in a flask fitted with a reflux condenser.[5] Step 2: The mixture is warmed briefly, which initiates a vigorous reaction.[5] Step 3: After the initial reaction subsides, the mixture is warmed for an additional 30 minutes at approximately 50 °C, resulting in the formation of a crystalline mass.[5] Step 4: The reaction product is cautiously decomposed with ice water.[5] Step 5: The aqueous mixture is made alkaline with sodium carbonate and then extracted several times with chloroform.[5] Step 6: The combined chloroform extracts are dried over sodium carbonate.[5] Step 7: Evaporation of the solvent yields the crude product, which can be crystallized from acetone to give pure 4-chloropyridine N-oxide.[5]

Characterization:

Accurate characterization is essential to confirm the identity and purity of the synthesized compound. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose. While a specific peer-reviewed spectrum for the free ligand is elusive, data from ruthenium complexes containing substituted bipyridines provide valuable information on the expected proton environments and their shifts upon coordination to a metal center.

For example, in a series of [Ru(II)-η⁶-arene-(4,4′-(X)₂-2,2′-bipyridine)Cl]Cl complexes, the aromatic protons adjacent to the nitrogen atoms of the bipyridine ligand typically appear far downfield in the ¹H NMR spectrum, often between 9.50 and 10.36 ppm, which is a significant shift from their position in the free ligand due to the deshielding effect of the metal center.[6] This deshielding effect is a key indicator of successful coordination.[6]

Chemical Reactivity and Applications as a Synthetic Intermediate

The utility of this compound as a synthetic intermediate stems from the reactivity of the chlorine atom on the pyridine ring. This position is susceptible to nucleophilic aromatic substitution (SNAr) and serves as a handle for transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr)

The pyridine ring, particularly when coordinated to a metal or in its quaternized form, is electron-deficient, which facilitates the attack of nucleophiles. The chlorine atom at the 4-position is a good leaving group in such reactions. This allows for the introduction of a wide variety of functional groups, including amines, alkoxides, and thiolates.

The general mechanism for an SNAr reaction involves two steps:

-

Addition: The nucleophile attacks the carbon atom bearing the chlorine, breaking the aromaticity of the ring and forming a negatively charged intermediate known as a Meisenheimer complex.

-

Elimination: The aromaticity is restored by the elimination of the chloride leaving group.

This reactivity is pivotal in pharmaceutical and agrochemical synthesis, where building complex molecular architectures is essential. For instance, reactions with various amines can be used to synthesize libraries of 4-amino-2,2'-bipyridine derivatives for biological screening.[7][8][9]

Caption: Major reaction pathways for this compound.

Cross-Coupling Reactions

This compound is an excellent substrate for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling (with boronic acids to form C-C bonds) and the Buchwald-Hartwig amination (with amines to form C-N bonds). These reactions are cornerstones of modern organic synthesis, enabling the modular construction of complex molecules from simpler precursors. The use of substituted bipyridyl-palladium complexes has been shown to be highly effective for Suzuki reactions, even in aqueous and aerobic conditions, highlighting the stability and activity of such catalytic systems.[10] The ability to use this compound in these reactions allows for the synthesis of functionalized bipyridine ligands with tailored steric and electronic properties for use in catalysis or materials science.[11]

Coordination Chemistry and Applications in Drug Development

The primary and most explored application of this compound is as a precursor to more functionalized ligands for coordination chemistry. The bipyridine unit is a superb chelating agent for a vast number of transition metals, including ruthenium, iridium, palladium, and copper.

The resulting metal complexes have found applications in:

-

Catalysis: As catalysts for a wide range of organic transformations. The electronic properties of the bipyridine ligand can be fine-tuned by replacing the chloro group, thereby influencing the catalytic activity and selectivity of the metal center.[8]

-

Photoredox Catalysis: Copper and ruthenium bipyridine complexes are widely studied as photocatalysts, capable of using visible light to drive chemical reactions.[12]

-

Materials Science: Metal-bipyridine complexes are used in the development of luminescent materials, sensors, and metal-organic frameworks (MOFs).

-

Medicinal Chemistry: Ruthenium-based complexes, in particular, have shown significant promise as anticancer agents.[6] Research has demonstrated that Ru(II)-arene complexes containing substituted 2,2'-bipyridine ligands can exhibit high and selective cytotoxicity against cancer cell lines, such as human urinary bladder cancer cells (T24).[6] These complexes are thought to induce apoptosis, leading to cell death.[6] Furthermore, ruthenium-bipyridine complexes have been investigated as agents to modulate the aggregation of the amyloid-β (Aβ) peptide associated with Alzheimer's disease.[13] The ability to start from this compound and synthesize a variety of substituted ligands is crucial for developing structure-activity relationships in these therapeutic agents.

Safety and Handling

As a chemical intermediate, this compound requires careful handling to ensure laboratory safety.

-

General Hazards: The compound is classified as harmful if swallowed and is an irritant.[3]

-

Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Handling: All manipulations should be carried out in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light.[3]

Conclusion

This compound is a valuable and versatile molecule for researchers in both academic and industrial settings. Its defined chemical properties, coupled with the strategic reactivity of the chloro-substituent, make it a key building block for the synthesis of advanced materials, complex organic molecules, and, most notably, tailored ligands for coordination chemistry. The applications of its derivative metal complexes, spanning from industrial catalysis to the development of novel therapeutics for cancer and neurodegenerative diseases, underscore its importance. A thorough understanding of its synthesis, reactivity, and handling is essential for unlocking its full potential in the laboratory.

References

-

TradeIndia. 4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research. [Link]

-

ACS Publications. Cu Photoredox Catalysts Supported by a 4,6-Disubstituted 2,2′-Bipyridine Ligand: Application in Chlorotrifluoromethylation of Alkenes. [Link]

-

ResearchGate. Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by 4,4'-tBu2-2,2'-dipyridyl-palladium(II) Dichloride Complex in Aqueous Solvent Under Aerobic Condition. [Link]

-

PrepChem.com. Preparation of 4-chloropyridine N-oxide. [Link]

-

ACS Publications. The Synthesis of Certain Substituted 2,2'-Bipyridyls. [Link]

-

ResearchGate. High-resolution 1H NMR spectra of bis(2,2′-bipyridine)(4,4′-dialkyl-2,2′-bipyridine) ruthenium(II) salts. [Link]

-

SNHU. Development of a Student Lab Experiment: 1H NMR Characterization and Synthesis of Substituted 2,2'-Bipyridines. [Link]

-

PubMed. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents. [Link]

-

PubMed Central. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells. [Link]

-

ARKAT USA, Inc. Nucleophilic substitution and ring transformation reactions with 4-chloro-6-ethyl-3-nitropyrano[3,2-c]quinoline-2,5(6H)-dione. [Link]

-

Chemistry LibreTexts. 4.17: Nucleophilic Substitution in Synthesis- Amines. [Link]

-

Chemistry LibreTexts. 16.7: Nucleophilic Aromatic Substitution. [Link]

-

YouTube. nucleophilic aromatic substitutions. [Link]

-

PubMed Central. Ruthenium(II)–Arene Complexes with a 2,2′-Bipyridine Ligand as Anti-Aβ Agents. [Link]

-

ACS Publications. An Enantioselective Suzuki–Miyaura Coupling To Form Axially Chiral Biphenols. [Link]

Sources

- 1. guidechem.com [guidechem.com]

- 2. Bot Verification [rasayanjournal.co.in]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. prepchem.com [prepchem.com]

- 6. Effective and Selective Ru(II)-Arene Complexes Containing 4,4′-Substituted 2,2′ Bipyridine Ligands Targeting Human Urinary Bladder Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. arkat-usa.org [arkat-usa.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. youtube.com [youtube.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. CN103360306A - Method for synthesizing 4-chloro-pyridine - Google Patents [patents.google.com]

- 13. Ruthenium(II)-Arene Complexes with a 2,2'-Bipyridine Ligand as Anti-Aβ Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

4-Chloro-2,2'-bipyridine: A Comprehensive Technical Guide for Advanced Synthesis and Catalysis

Foreword: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the landscape of modern organic synthesis and materials science, the strategic functionalization of heterocyclic scaffolds is paramount for the development of novel pharmaceuticals, agrochemicals, and functional materials. Among these, the bipyridine framework stands out as a privileged structure, renowned for its exceptional coordinating properties with a vast array of metal ions. This guide focuses on a key derivative, 4-Chloro-2,2'-bipyridine, a molecule whose strategic placement of a chloro substituent unlocks a world of synthetic possibilities.

This document is crafted for the discerning researcher, scientist, and drug development professional. It moves beyond a mere recitation of facts, delving into the causality behind experimental choices and providing field-proven insights into the manipulation and application of this versatile compound. We will explore its fundamental properties, detail its synthesis and reactivity with a focus on powerful cross-coupling methodologies, and illuminate its role in the construction of sophisticated molecular architectures. The protocols and data herein are designed to be a self-validating system, grounded in established chemical principles and supported by authoritative references.

Core Molecular Profile and Physicochemical Properties

This compound is an off-white to light yellow crystalline powder at room temperature.[1] Its core structure consists of two pyridine rings linked by a carbon-carbon single bond at their 2 and 2' positions, with a chlorine atom substituted at the 4-position of one of the rings.[1] This seemingly simple modification has profound implications for its chemical behavior, rendering the 4-position susceptible to a variety of nucleophilic substitution and cross-coupling reactions, thereby making it a valuable synthetic intermediate.[1]

Structural and Physical Data Summary

A compilation of the key physical and structural properties of this compound is presented below for quick reference. These parameters are critical for experimental design, dictating choices of solvents, reaction temperatures, and purification strategies.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| Appearance | Off-white to light yellow crystalline powder | [1] |

| Melting Point | 74-76 °C (some sources report 84-85 °C) | [1][3] |

| Boiling Point | 309.8 ± 27.0 °C (Predicted) | [3] |

| Density | ~1.23 - 1.245 g/cm³ | [1][3] |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. | [1] |

| pKa (Predicted) | 3.72 ± 0.22 | [3] |

| Storage Conditions | Store in a cool, dry, well-ventilated place, protected from light, under an inert atmosphere (Nitrogen or Argon) at 2-8°C. | [1][3] |

Synthesis of this compound: A Strategic Approach

While various methods exist for the synthesis of substituted bipyridines, a common and effective strategy for introducing a halogen at the 4-position involves a multi-step sequence starting from the parent 2,2'-bipyridine. The following protocol is an adapted, logical synthesis based on established transformations of pyridine rings.

Conceptual Workflow for Synthesis

The synthesis hinges on the activation of the 4-position of the bipyridine ring. This is typically achieved through N-oxidation, which makes the positions ortho and para to the nitrogen atom susceptible to electrophilic attack. Subsequent nitration, reduction, and a Sandmeyer-type reaction can then be employed to install the chloro group. An alternative, more direct approach involves the chlorination of a pre-functionalized pyridine ring before coupling.

Caption: Conceptual workflow for the synthesis of this compound.

Detailed Experimental Protocol (Adapted)

This protocol is adapted from established procedures for the functionalization of pyridine N-oxides.[4]

Step 1: Synthesis of 2,2'-Bipyridine N-oxide

-

In a round-bottom flask, dissolve 2,2'-bipyridine (1 equivalent) in a suitable solvent such as chloroform or dichloromethane.

-

Cool the solution in an ice bath.

-

Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise, maintaining the temperature below 10 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution to quench excess m-CPBA, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,2'-bipyridine N-oxide.

Step 2: Synthesis of 4-Nitro-2,2'-bipyridine N-oxide

-

To a flask containing fuming nitric acid, add concentrated sulfuric acid carefully at 0 °C.

-

Add the 2,2'-bipyridine N-oxide (1 equivalent) from Step 1 portion-wise to the nitrating mixture, ensuring the temperature does not exceed 10 °C.

-

After the addition is complete, heat the mixture to 90-100 °C for 2-4 hours.

-

Cool the reaction mixture and carefully pour it onto crushed ice.

-

Neutralize the solution with a suitable base (e.g., NaOH or NH₄OH) until a precipitate forms.

-

Filter the solid, wash with cold water, and dry to obtain 4-nitro-2,2'-bipyridine N-oxide.

Step 3: Synthesis of this compound

-

In a round-bottom flask equipped with a reflux condenser, suspend 4-nitro-2,2'-bipyridine N-oxide (1 equivalent) in phosphorus oxychloride (POCl₃) (5-10 equivalents).

-

Heat the mixture to reflux for 2-4 hours. The POCl₃ serves as both a chlorinating agent and a deoxygenating agent.

-

Cool the reaction mixture to room temperature and slowly quench by pouring it onto a mixture of ice and a neutralizing base like sodium carbonate.

-

Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford pure this compound.

Chemical Reactivity and Mechanistic Considerations

The reactivity of this compound is dominated by two key features: the bipyridine core's ability to act as a bidentate ligand and the susceptibility of the C4-Cl bond to undergo cross-coupling reactions.

Coordination Chemistry

As a derivative of 2,2'-bipyridine, this compound readily chelates to transition metal ions through its two nitrogen atoms, forming stable complexes.[5][6] This coordination is fundamental to its application in catalysis and materials science. The chloro-substituent can electronically influence the properties of the resulting metal complex, affecting its redox potential and catalytic activity.

Caption: Chelation of this compound to a metal center.

Palladium-Catalyzed Cross-Coupling Reactions

The true synthetic prowess of this compound lies in its utility as a substrate in palladium-catalyzed cross-coupling reactions. The C-Cl bond, while generally less reactive than C-Br or C-I bonds, can be effectively activated with modern palladium catalyst systems.

3.2.1. Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species and an organic halide.[7] For this compound, this reaction allows for the introduction of a wide range of aryl, heteroaryl, or vinyl groups at the 4-position.

Causality in Protocol Design:

-

Catalyst: A palladium(0) source is essential. Pd(OAc)₂ or Pd₂(dba)₃ are common precatalysts that are reduced in situ.

-

Ligand: Electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, or Buchwald's biaryl phosphine ligands) are crucial for activating the relatively inert C-Cl bond. They facilitate the oxidative addition step and promote the reductive elimination.

-

Base: A base such as K₂CO₃, Cs₂CO₃, or K₃PO₄ is required to activate the boronic acid, forming a more nucleophilic boronate species that participates in the transmetalation step.[7]

-

Solvent: A mixture of an organic solvent (e.g., dioxane, toluene, or DME) and water is often used. Water is essential for dissolving the inorganic base and facilitating the formation of the active boronate.

Experimental Protocol: Suzuki-Miyaura Coupling (Illustrative)

-

To an oven-dried Schlenk flask, add this compound (1 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₂CO₃, 2-3 equiv.).

-

Add the palladium precatalyst (e.g., Pd(OAc)₂, 1-5 mol%) and the phosphine ligand (e.g., SPhos, 2-10 mol%).

-

Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Add the degassed solvent system (e.g., dioxane/water 4:1).

-

Heat the reaction mixture to 80-110 °C and stir for 4-24 hours, monitoring progress by TLC or GC-MS.

-

After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the product via column chromatography.

3.2.2. Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for forming carbon-nitrogen bonds, a critical transformation in pharmaceutical and materials chemistry.[8] This reaction allows for the coupling of this compound with a wide variety of primary and secondary amines.

Causality in Protocol Design:

-

Catalyst and Ligand: Similar to the Suzuki coupling, a Pd(0) source and a bulky, electron-rich phosphine ligand are required. Ligands like XPhos, RuPhos, or Josiphos-type ligands are often effective for aryl chlorides.[9]

-

Base: A strong, non-nucleophilic base is necessary to deprotonate the amine, forming the active amide nucleophile. Sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.[9]

-

Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are used to prevent quenching of the strong base and the organometallic intermediates.

Experimental Protocol: Buchwald-Hartwig Amination (Illustrative)

-

In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu, 1.2-1.5 equiv.).

-

Add this compound (1 equiv.) and the amine (1.1-1.2 equiv.).

-

Add anhydrous, degassed solvent (e.g., toluene).

-

Seal the tube and heat the reaction mixture to 80-120 °C for 12-24 hours.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, cool the reaction, quench with saturated aqueous ammonium chloride, and extract with an organic solvent.

-

Dry the organic phase, concentrate, and purify by column chromatography.

Spectroscopic Characterization

Accurate characterization is essential for confirming the identity and purity of this compound and its derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show seven signals in the aromatic region (typically δ 7.0-9.0 ppm). The protons on the unsubstituted pyridine ring will show characteristic doublet, triplet, and doublet of doublets patterns. The protons on the chloro-substituted ring will be shifted due to the electronic effects of the chlorine atom.

-

¹³C NMR: The carbon NMR spectrum provides valuable information about the carbon framework. A known spectrum of 4-Chloro-2,2'-bipyridyl in DMSO-d₆ confirms the presence of 10 distinct aromatic carbon signals, consistent with the asymmetric nature of the molecule.[10]

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by absorptions characteristic of the pyridine rings. Key expected peaks include:

-

C-H stretching (aromatic): ~3000-3100 cm⁻¹

-

C=C and C=N stretching (aromatic ring): ~1400-1600 cm⁻¹[11]

-

C-Cl stretching: ~1000-1100 cm⁻¹ (can be weak and in a crowded region)

-

C-H out-of-plane bending: ~700-900 cm⁻¹

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

Electron Ionization (EI-MS): The molecular ion peak (M⁺) would be observed at m/z 190. A characteristic isotopic pattern for one chlorine atom ([M]⁺:[M+2]⁺ ratio of approximately 3:1) would be a key diagnostic feature.

-

High-Resolution Mass Spectrometry (HRMS): Provides the exact mass, confirming the elemental composition. For C₁₀H₇ClN₂, the expected exact mass is approximately 190.0298.[10]

Applications in Research and Development

The versatility of this compound makes it a valuable precursor in several high-value applications.

-

Pharmaceutical and Agrochemical Synthesis: It serves as a key building block for introducing the bipyridine moiety into complex organic molecules with potential biological activity.[5]

-

Catalysis: Functionalized bipyridines derived from this compound are widely used as ligands in transition metal catalysis, influencing the selectivity and efficiency of reactions.[1][5]

-

Materials Science: It is used in the synthesis of luminescent materials, metal-organic frameworks (MOFs), and polymers with tailored electronic and photophysical properties.

Safety and Handling

This compound is a chemical that must be handled with appropriate safety precautions.

-

Hazards: It is harmful if swallowed.[3] It can cause skin and respiratory tract irritation.[1]

-

Personal Protective Equipment (PPE): Always handle in a fume hood. Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[1]

-

Storage: Store in a cool, dry, well-ventilated area away from light and incompatible materials.[1] It is stable for up to two years under recommended storage conditions.[1]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

This compound is more than just a chemical intermediate; it is a strategic tool for molecular design. Its well-defined physicochemical properties, coupled with its predictable and versatile reactivity in modern cross-coupling reactions, provide chemists with a reliable platform for innovation. This guide has aimed to provide not only the essential technical data but also the underlying scientific rationale to empower researchers to fully exploit the potential of this valuable compound in their synthetic endeavors.

References

-

Vertex AI Search Result[1]

-

Vertex AI Search Result[3]

-

Vertex AI Search Result[9]

-

Vertex AI Search Result

-

Vertex AI Search Result[12]

-

Vertex AI Search Result[13]

-

Vertex AI Search Result[14]

-

Vertex AI Search Result[8]

-

Vertex AI Search Result[15]

-

Vertex AI Search Result[16]

-

Vertex AI Search Result[17]

-

Vertex AI Search Result[18]

-

Vertex AI Search Result[19]

-

Vertex AI Search Result[20]

-

Vertex AI Search Result[5]

-

Vertex AI Search Result[21]

-

Vertex AI Search Result[22]

-

Vertex AI Search Result[4]

-

Vertex AI Search Result[7]

-

Vertex AI Search Result[23]

-

Vertex AI Search Result[24]

-

Vertex AI Search Result[25]

-

Vertex AI Search Result[26]

-

Vertex AI Search Result[10]

-

Vertex AI Search Result[27]

-

Vertex AI Search Result[2]

-

Vertex AI Search Result[28]

-

Vertex AI Search Result[29]

-

Vertex AI Search Result[6]

-

Vertex AI Search Result[11]

-

Vertex AI Search Result

-

Vertex AI Search Result[30]

-

Vertex AI Search Result[31]

Sources

- 1. Substituted 2,2′-bipyridines by nickel-catalysis: 4,4′-di-tert-butyl-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. forecastchemicals.com [forecastchemicals.com]

- 6. Synthesis, structural characterization, and antimicrobial evaluation of new mononuclear mixed ligand complexes based on furfural-type imine ligand, and 2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Suzuki Coupling [organic-chemistry.org]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. spectrabase.com [spectrabase.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. rsc.org [rsc.org]

- 14. 14162-94-8 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 15. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 16. researchgate.net [researchgate.net]

- 17. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 18. Human Metabolome Database: 13C NMR Spectrum (1D, 1000 MHz, D2O, predicted) (HMDB0245352) [hmdb.ca]

- 19. ijmcer.com [ijmcer.com]

- 20. Recent Progress on the Synthesis of Bipyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 21. ocf.berkeley.edu [ocf.berkeley.edu]

- 22. researchgate.net [researchgate.net]

- 23. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

- 24. youtube.com [youtube.com]

- 25. 2,2'-Bipyridine(366-18-7) 13C NMR spectrum [chemicalbook.com]

- 26. 2,3'-Bipyridine(581-50-0) 1H NMR [m.chemicalbook.com]

- 27. This compound | C10H7ClN2 | CID 15207243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 28. researchgate.net [researchgate.net]

- 29. researchgate.net [researchgate.net]

- 30. chemscene.com [chemscene.com]

- 31. 2,2'-Bipyridine, 4,4'-dimethyl- [webbook.nist.gov]

An In-depth Technical Guide to the Solubility of 4-Chloro-2,2'-bipyridine in Common Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 4-Chloro-2,2'-bipyridine, a key building block in coordination chemistry, organic synthesis, and drug development. Recognizing the limited availability of precise quantitative solubility data in public literature, this document emphasizes a framework for experimental determination. It offers a predicted qualitative solubility profile based on fundamental chemical principles, followed by detailed, field-proven protocols for both rapid qualitative assessment and rigorous quantitative solubility determination. This guide is designed to empower researchers, scientists, and drug development professionals with the practical knowledge required to effectively utilize this compound in a variety of solvent systems, ensuring procedural success and reproducibility.

Introduction: The Critical Role of Solubility for this compound

This compound is a heterocyclic organic compound with the chemical formula C₁₀H₇ClN₂.[1][2] As a derivative of 2,2'-bipyridine, it serves as a versatile ligand in coordination chemistry, forming stable complexes with various metal ions.[1] Its applications extend to the synthesis of functional materials, agrochemicals, and pharmaceutical intermediates.[1]

The solubility of this compound in organic solvents is a fundamental physicochemical property that dictates its utility in a multitude of applications. From ensuring homogeneous reaction conditions in synthesis to enabling effective purification through crystallization and facilitating formulation for biological screening, a thorough understanding of its solubility profile is paramount. The rational selection of a solvent system can significantly impact reaction kinetics, product yield and purity, and, in the context of drug development, bioavailability.

Physicochemical Properties Influencing Solubility

The solubility of a compound is governed by the principle of "like dissolves like," which suggests that substances with similar polarities are more likely to be soluble in one another.[3] The structure of this compound, featuring a relatively nonpolar bipyridine core and a polar chloro-substituent, results in a nuanced solubility profile.

-

Molecular Structure: Two linked pyridine rings form a largely aromatic and hydrophobic backbone.

-

Polarity: The nitrogen atoms in the pyridine rings introduce polarity, as does the electronegative chlorine atom. This allows for dipole-dipole interactions with polar solvents.

-

Hydrogen Bonding: The nitrogen atoms can act as hydrogen bond acceptors, enhancing solubility in protic solvents.

The interplay of these structural features suggests that this compound will exhibit favorable solubility in a range of polar organic solvents, while its solubility in nonpolar and aqueous media is expected to be limited.

Predicted Qualitative Solubility Profile

Based on the aforementioned chemical principles and available qualitative data, the following table summarizes the predicted solubility of this compound in common organic solvents. It is crucial to note that these are predictions and should be confirmed experimentally for any critical application.[4]

| Solvent Class | Solvent | Predicted Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Very Soluble | A highly polar solvent capable of strong dipole-dipole interactions.[4][5] |

| Dimethylformamide (DMF) | Very Soluble | Similar to DMSO, its high polarity effectively solvates the molecule.[1][5] | |

| Acetonitrile (ACN) | Soluble | A polar aprotic solvent that can engage in dipole-dipole interactions.[4] | |

| Polar Protic | Methanol (MeOH) | Soluble | Capable of hydrogen bonding with the nitrogen atoms of the bipyridine rings. |

| Ethanol (EtOH) | Soluble | Similar to methanol, it can act as a hydrogen bond donor.[4] | |

| Chlorinated | Dichloromethane (DCM) | Soluble | A solvent of moderate polarity that can effectively solvate the molecule. |

| Chloroform | Soluble | Similar to DCM, its polarity is suitable for dissolving this compound.[1][5] | |

| Ethers | Tetrahydrofuran (THF) | Soluble | A polar ether that can act as a hydrogen bond acceptor.[5] |

| Nonpolar | Toluene | Sparingly Soluble | The aromatic nature of toluene may allow for some π-π stacking interactions with the bipyridine rings, but the polarity difference limits solubility.[4] |

| Hexane | Insoluble | As a nonpolar aliphatic hydrocarbon, it is a poor solvent for the polar this compound.[3][4] | |

| Aqueous | Water | Poorly Soluble | The large hydrophobic bipyridine backbone limits solubility despite the potential for hydrogen bonding.[1][6] |

Experimental Protocols for Solubility Determination

The following protocols provide a systematic approach to determining the solubility of this compound.

Protocol 1: Rapid Qualitative Solubility Assessment

This method offers a quick and efficient way to classify the compound's solubility in various solvents at room temperature.

Materials:

-

This compound

-

A selection of organic solvents (as listed in the table above)

-

Small, clear glass vials (e.g., 2 mL) with caps

-

Spatula

-

Vortex mixer

-

Dark background for observation

Procedure:

-

Sample Preparation: Accurately weigh approximately 1-2 mg of this compound and add it to a labeled glass vial.[4]

-

Solvent Addition: Add 1 mL of the chosen solvent to the vial.[4]

-

Mixing: Securely cap the vial and vortex the sample for 1-2 minutes at room temperature.[4]

-

Observation: Visually inspect the vial against a dark background.[4]

-

Soluble: The solid completely dissolves, resulting in a clear solution.

-

Sparingly Soluble: A small amount of solid remains undissolved, or the solution appears hazy.

-

Insoluble: The majority of the solid does not dissolve.

-

-

Record: Document the observations for each solvent.

References

Crystal structure of 4-Chloro-2,2'-bipyridine

An In-depth Technical Guide to the Structural Elucidation of 4-Chloro-2,2'-bipyridine

Abstract

Introduction to this compound: A Molecule of Versatility

This compound is an off-white to light yellow crystalline powder with a molecular formula of C₁₀H₇ClN₂ and a molecular weight of 190.63 g/mol .[1][2][3] Its structure, featuring two pyridine rings linked by a C-C bond with a chlorine substituent at the 4-position, makes it a versatile ligand and a valuable building block in organic synthesis.[1][4] The nitrogen atoms of the pyridine rings act as excellent chelating agents for a wide array of metal ions, forming stable coordination complexes.[1] This property is harnessed in catalysis and the development of novel materials with specific electronic and photophysical properties. Furthermore, the chlorine atom can be readily displaced via nucleophilic substitution or participate in cross-coupling reactions, providing a reactive handle for the synthesis of more complex functionalized molecules for pharmaceutical and agrochemical applications.[4]

A precise understanding of the solid-state structure of this compound is paramount. The dihedral angle between the two pyridine rings, the planarity of the molecule, and the nature of intermolecular interactions in the crystal lattice all influence its physical and chemical properties. This guide outlines the necessary steps to elucidate these structural details.

Synthesis and Purification for Crystallographic Studies

The prerequisite for any crystallographic study is the availability of high-purity material. While this compound is commercially available[2][5], researchers may need to synthesize it to obtain the desired quality for single crystal growth.

Proposed Synthetic Pathway

A common method for the synthesis of substituted 2,2'-bipyridines involves cross-coupling reactions.[6][7] A plausible route to this compound could involve a Suzuki or Stille coupling between a 2-halopyridine and a 4-chloro-2-pyridylboronic acid (or organotin) derivative.

Purification Protocol

For crystallographic purposes, purity should exceed 98%. The synthesized or commercial compound should be purified using the following steps:

-

Column Chromatography: The crude product should be subjected to silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) to remove impurities.

-

Recrystallization: The purified solid is then recrystallized from a suitable solvent or solvent mixture. Slow evaporation of a solution in a solvent like acetone or slow cooling of a saturated solution in a solvent system like ethanol/water can yield high-quality crystals. The choice of solvent is critical and often determined empirically.

Single Crystal Growth: The Gateway to Structural Determination

Growing single crystals of sufficient size and quality for X-ray diffraction is often the most challenging step.

Methodology for Crystal Growth

Several techniques can be employed to grow single crystals of organic compounds:

-

Slow Evaporation: A solution of the purified compound in a suitable solvent is allowed to evaporate slowly at a constant temperature. This is a widely used method for compounds like 4,4′-dimethoxy-2,2′-bipyridine, which was crystallized from acetone.[8]

-

Solvent Diffusion: A solution of the compound is layered with a miscible "anti-solvent" in which the compound is insoluble. Slow diffusion of the anti-solvent into the solution reduces the solubility of the compound, promoting crystallization.

-

Vapor Diffusion: A concentrated solution of the compound in a volatile solvent is placed in a sealed container with a less volatile anti-solvent. The vapor of the more volatile solvent slowly diffuses into the anti-solvent, leading to gradual saturation and crystallization.

The optimal conditions (solvent, temperature, concentration) must be determined experimentally.

Structural Elucidation: A Multi-faceted Approach

A combination of spectroscopic and crystallographic techniques is essential for unambiguous structure determination.

Single-Crystal X-ray Diffraction (SC-XRD)

SC-XRD is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. The experimental workflow is as follows:

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Spectroscopic Characterization

Spectroscopic methods provide complementary information to confirm the molecular structure.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the connectivity of atoms in the molecule. For this compound, the aromatic region of the ¹H NMR spectrum will show a characteristic set of doublets and triplets for the seven pyridine protons.[9][10]

-

Infrared (IR) Spectroscopy: IR spectroscopy helps identify functional groups. The spectrum of this compound will exhibit characteristic C=C and C=N stretching vibrations of the pyridine rings and a C-Cl stretching vibration.

-

Mass Spectrometry (MS): MS provides the molecular weight of the compound, confirming its elemental composition. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 190.63 g/mol .[2]

Powder X-ray Diffraction (PXRD)

PXRD is a useful technique for phase identification of a bulk crystalline sample.[11] The experimental powder pattern can be compared to the one simulated from the single-crystal structure to confirm the bulk purity of the sample.

Anticipated Structural Features and Comparative Analysis

While the crystal structure of this compound is not yet determined, we can predict some of its key features by analyzing related structures.

Molecular Geometry

The dihedral angle between the two pyridine rings is a key structural parameter in bipyridines. In the solid state, 2,2'-bipyridine is planar (trans conformation). However, substitutions on the rings can induce a twist. For example, in 4,4′-dimethoxy-2,2′-bipyridine, the dihedral angle is 5.8°.[8] It is anticipated that this compound will also adopt a nearly planar trans conformation to minimize steric hindrance.

Intermolecular Interactions and Crystal Packing

The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, the following interactions are expected:

-

π-π Stacking: The aromatic pyridine rings are likely to engage in offset π-π stacking interactions, a common feature in the crystal structures of bipyridines.[8]

-

C-H···N Hydrogen Bonds: Weak hydrogen bonds between the carbon-hydrogen bonds of one molecule and the nitrogen atoms of a neighboring molecule are expected to play a role in the crystal packing.[8]

-

C-H···Cl Hydrogen Bonds: The chlorine atom can also act as a weak hydrogen bond acceptor, forming C-H···Cl interactions.

Comparative Crystallographic Data

The following table summarizes the crystallographic data for some related substituted bipyridine compounds to provide a reference for what might be expected for this compound.

| Compound | Crystal System | Space Group | Dihedral Angle (°) | Reference |

| 4,4′-Dimethoxy-2,2′-bipyridine | Monoclinic | P2₁/c | 5.8 | [8] |

| 4-(Ferrocenylethynyl)-2,2'-bipyridine | Monoclinic | P2₁/n | ~0 (planar) | [7] |

| 4-Ferrocenyl-2,2'-bipyridine | Monoclinic | P2₁/c | ~0 (planar) | [7] |

| [Pt(4,4′-dichloro-2,2′-bipyridine)Cl₂] | Monoclinic | C2/m | - | [12] |

The Role of Computational Modeling

In the absence of experimental data, computational methods such as Density Functional Theory (DFT) can provide valuable insights into the likely structure and properties of this compound.[13] DFT calculations can be used to:

-

Optimize the gas-phase geometry of the molecule to predict bond lengths, bond angles, and the dihedral angle.

-

Simulate vibrational spectra (IR) to aid in the interpretation of experimental data.

-

Calculate the electronic properties, such as the HOMO-LUMO gap, which relates to its photophysical properties.

Caption: Computational Chemistry Workflow for Structural Prediction.

Conclusion

The determination of the crystal structure of this compound is a crucial step towards a deeper understanding of its chemical behavior and for the rational design of new functional materials and molecules. This guide has outlined a comprehensive experimental and computational strategy to achieve this goal. By combining meticulous synthesis and crystallization with advanced characterization techniques like single-crystal X-ray diffraction and supported by computational modeling, researchers can fully elucidate the structural intricacies of this important molecule. The resulting structural data will undoubtedly pave the way for new applications in catalysis, materials science, and drug discovery.

References

-

High Purity Chemical for Research. (n.d.). 4-Chloro-2,2-Bipyridine at Best Price. Retrieved from Google Search.[1]

-

SpectraBase. (n.d.). 4-Chloro-2,2'-bipyridyl. Retrieved from SpectraBase.[9]

-

ResearchGate. (2019, November 9). Crystal structure of dichlorido-(4,4′-dichloro-2,2′-bipyridine-κ2N,N′)platinum(II) — acetone (1/1), C13H12Cl4N2PtO. Retrieved from ResearchGate.[12]

-

Sigma-Aldrich. (n.d.). This compound | 14162-94-8. Retrieved from Sigma-Aldrich.[5]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatile Chemical: Applications of 4,4'-Dichloro-2,2'-bipyridine in Research and Industry. Retrieved from NINGBO INNO PHARMCHEM CO.,LTD.[4]

-

Ambeed.com. (n.d.). 14162-94-8|this compound. Retrieved from Ambeed.com.[10]

-

ChemScene. (n.d.). 14162-94-8 | this compound. Retrieved from ChemScene.[2]

-

International Union of Crystallography. (2020, March 5). Crystal structure and photoluminescent properties of bis(4′-chloro-2,2′:6′,2′′-terpyridyl)cobalt(II) dichloride tetrahydrate. Retrieved from IUCr.[14]

-

ChemicalBook. (2025, August 8). This compound | 14162-94-8. Retrieved from ChemicalBook.[3]

-

PubChem. (n.d.). This compound | C10H7ClN2 | CID 15207243. Retrieved from PubChem.[15]

-

Journal of the American Chemical Society. (n.d.). The Synthesis of Certain Substituted 2,2'-Bipyridyls. Retrieved from ACS Publications.[6]

-

ACS Publications. (n.d.). Structural Chemistry of a New Chiral Anhydrous Phase of Ru(bipy)3(ClO4)2 Established from Powder X-ray Diffraction Analysis. Retrieved from Crystal Growth & Design.[11]

-

PMC - NIH. (n.d.). Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine. Retrieved from PMC.[8]

-

ResearchGate. (2015). Planar geometry of 4-substituted-2,2'-bipyridines synthesized by Sonogashira and Suzuki cross-coupling reactions. Retrieved from ResearchGate.[7]

-

PMC - PubMed Central. (n.d.). Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies. Retrieved from PMC.[13]

Sources

- 1. forecastchemicals.com [forecastchemicals.com]

- 2. chemscene.com [chemscene.com]

- 3. This compound | 14162-94-8 [chemicalbook.com]

- 4. nbinno.com [nbinno.com]

- 5. This compound | 14162-94-8 [sigmaaldrich.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

- 8. Crystal structure of 4,4′-dimethoxy-2,2′-bipyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. 14162-94-8 | this compound | Organic Light-Emitting Diode (OLED) Materials | Ambeed.com [ambeed.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. researchgate.net [researchgate.net]

- 13. Practical and Computational Studies of Bivalence Metal Complexes of Sulfaclozine and Biological Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. journals.iucr.org [journals.iucr.org]

- 15. This compound | C10H7ClN2 | CID 15207243 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electronic Properties of 4-Chloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Electronic Nuances of a Versatile Heterocycle

4-Chloro-2,2'-bipyridine, a halogenated derivative of the archetypal bidentate ligand, 2,2'-bipyridine, stands as a molecule of significant interest in contemporary chemical research. Its unique electronic architecture, shaped by the interplay of the electron-donating nitrogen atoms and the electron-withdrawing chloro substituent, imparts a rich and tunable set of properties that are harnessed in fields as diverse as coordination chemistry, catalysis, materials science, and pharmaceutical development. This guide provides a comprehensive exploration of the core electronic characteristics of this compound, offering both theoretical underpinnings and practical, field-proven experimental insights. By delving into the synthesis, theoretical framework, and experimental characterization of this compound, we aim to equip researchers with the foundational knowledge necessary to innovate and excel in their respective domains.

Foundational Attributes of this compound

Before delving into the intricacies of its electronic properties, a summary of the fundamental physicochemical characteristics of this compound is essential for a comprehensive understanding.

| Property | Value |

| Molecular Formula | C₁₀H₇ClN₂[1][2][3] |

| Molecular Weight | 190.63 g/mol [1][4] |

| Appearance | White to pale-yellow powder or crystals |

| Melting Point | 84-85 °C |

| Solubility | Soluble in organic solvents such as DMSO, DMF, and chloroform; poorly soluble in water. |

| CAS Number | 14162-94-8[1][2][3] |

Synthesis of this compound: A Methodological Overview

The synthetic route to this compound is a critical aspect of its accessibility for research and development. While various methods exist for the synthesis of substituted bipyridines, a common approach involves the cross-coupling of appropriate pyridine precursors. For instance, Negishi or Suzuki coupling reactions are frequently employed to construct the bipyridine framework[5]. A generalized synthetic workflow is outlined below.

Experimental Protocol: Suzuki Cross-Coupling for this compound Synthesis

This protocol provides a representative, step-by-step methodology for the synthesis of this compound.

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine 2-bromo-4-chloropyridine (1.0 eq), 2-pyridylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2 M, 3.0 eq).

-

Solvent Addition: Add a degassed solvent system, commonly a mixture of toluene and ethanol (e.g., 3:1 v/v).

-

Reaction Execution: Heat the reaction mixture to reflux (typically 80-100 °C) and monitor the progress by thin-layer chromatography (TLC). The reaction is generally complete within 12-24 hours.

-

Work-up: After cooling to room temperature, quench the reaction with water and extract the aqueous phase with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

-

Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

The Electronic Landscape: A Theoretical Perspective

The electronic properties of this compound are fundamentally governed by its molecular orbital structure, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, the HOMO-LUMO gap, is a critical determinant of the molecule's electronic behavior, including its reactivity, optical properties, and electrochemical characteristics.

The introduction of a chloro-substituent at the 4-position of the 2,2'-bipyridine framework significantly perturbs the electronic distribution. Chlorine, being an electronegative atom, exerts a strong electron-withdrawing inductive effect (-I). This effect leads to a general stabilization (lowering of energy) of the molecular orbitals. Consequently, both the HOMO and LUMO energy levels of this compound are expected to be lower than those of the parent 2,2'-bipyridine.

Computational studies on substituted bipyridines have shown that electron-withdrawing groups tend to lower the LUMO energy more significantly than the HOMO energy, leading to a reduction in the HOMO-LUMO gap. This smaller energy gap suggests that this compound will be more readily reduced (a better electron acceptor) compared to unsubstituted 2,2'-bipyridine.

Experimental Characterization of Electronic Properties

A comprehensive understanding of the electronic properties of this compound necessitates experimental validation of the theoretical predictions. The following sections detail the key experimental techniques and provide standardized protocols for their execution.

Electrochemical Analysis: Probing Redox Behavior

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox properties of a molecule. By measuring the current response to a linearly cycled potential sweep, one can determine the reduction and oxidation potentials of the species of interest. For this compound, CV can be used to quantify its electron-accepting ability.

-

Solution Preparation: Prepare a solution of this compound (typically 1-5 mM) in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).

-

Cell Assembly: Assemble a three-electrode electrochemical cell consisting of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., a platinum wire).

-

Degassing: Deoxygenate the solution by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement. Maintain an inert atmosphere over the solution during the experiment.

-

Data Acquisition: Connect the electrodes to a potentiostat and record the cyclic voltammogram by scanning the potential from an initial value to a switching potential and back. The scan rate can be varied (e.g., from 20 to 500 mV/s) to investigate the reversibility of the redox processes.

-

Data Analysis: From the resulting voltammogram, determine the cathodic (reduction) and anodic (oxidation) peak potentials. The half-wave potential (E₁/₂) for a reversible process, which is an indicator of the standard redox potential, can be calculated as the average of the cathodic and anodic peak potentials. The redox potential of bipyridinium salts can be tuned by N-substitution and the positioning of the nitrogen atoms[6].

Spectroscopic Analysis: Unveiling Optical Properties

UV-Visible (UV-Vis) absorption and photoluminescence (PL) spectroscopy are fundamental techniques for characterizing the optical properties of a molecule. These methods provide insights into the electronic transitions that occur upon absorption of light and the subsequent emissive decay pathways.

The UV-Vis absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the bipyridine framework. The position and intensity of these bands are influenced by the chloro substituent. Due to the extension of the conjugated system and the electronic perturbation by the chlorine atom, a shift in the absorption maxima compared to unsubstituted bipyridine is anticipated.

Photoluminescence spectroscopy measures the emission of light from a molecule after it has absorbed photons. For many bipyridine derivatives, fluorescence is a key characteristic. The emission spectrum provides information about the energy of the excited state and the efficiency of the radiative decay process. The photophysical properties of bipyridine-containing molecules can be significantly altered by the nature of the substituents and their position on the rings[7].

-

Sample Preparation: Prepare dilute solutions of this compound in a suitable spectroscopic grade solvent (e.g., cyclohexane, acetonitrile, or dichloromethane). The concentration should be adjusted to yield an absorbance in the optimal range of the spectrophotometer (typically 0.1 to 1.0).

-

UV-Vis Measurement: Record the absorption spectrum using a dual-beam UV-Vis spectrophotometer, using the pure solvent as a reference.

-

Photoluminescence Measurement: Using a spectrofluorometer, excite the sample at a wavelength corresponding to a major absorption band. Record the emission spectrum over a suitable wavelength range.

-

Data Analysis: From the UV-Vis spectrum, identify the wavelengths of maximum absorption (λₘₐₓ). From the photoluminescence spectrum, determine the wavelength of maximum emission (λₑₘ). The Stokes shift, which is the difference in energy between the absorption and emission maxima, can also be calculated.

Applications Driven by Electronic Properties

The distinct electronic characteristics of this compound make it a valuable component in a variety of applications.

-

Coordination Chemistry and Catalysis: As a ligand, this compound can coordinate with a wide range of metal ions[4]. The electron-withdrawing nature of the chloro group can modulate the electron density at the metal center, thereby influencing the catalytic activity and selectivity of the resulting metal complex in various organic transformations.

-

Organic Electronics: The electron-accepting properties of this compound make it a potential building block for n-type organic semiconductor materials used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

-

Pharmaceutical and Agrochemical Synthesis: this compound serves as a key intermediate in the synthesis of various biologically active molecules[4]. Its electronic properties can influence the reactivity of the molecule in subsequent synthetic steps. The bipyridinium structure is notably present in the widely used herbicide Paraquat[8].

Conclusion: A Tunable Building Block for Future Innovations

This compound is a molecule with a rich and tunable electronic landscape. The presence of the chloro substituent imparts a unique combination of steric and electronic features that distinguish it from its parent compound, 2,2'-bipyridine. Through a combination of theoretical understanding and rigorous experimental characterization, researchers can fully exploit the potential of this versatile building block. This guide has provided a comprehensive overview of the core electronic properties of this compound, from its synthesis and theoretical underpinnings to its experimental characterization and diverse applications. As research in materials science, catalysis, and drug discovery continues to advance, the nuanced electronic properties of molecules like this compound will undoubtedly play an increasingly crucial role in driving innovation.

References

-

Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Organic Syntheses Procedure. [Link]

- Method for synthesizing 4-chloro-pyridine.

-

Efficient Synthesis of 4-, 5-, and 6-Methyl-2,2'-bipyridine by a Negishi Cross-Coupling Strategy Followed by High-Yield Conversion to Bromo- and Chloromethyl-2,2'-bipyridines. ACS Publications. [Link]

-

4-Chloro-2,2'-bipyridyl. SpectraBase. [Link]

-

Redox Property Tuning in Bipyridinium Salts. Frontiers in Chemistry. [Link]

-

The redox series [Ru(bpy)2(L)]n, n = +3, +2, +1, 0, with L = bipyridine, “click” derived pyridyl-triazole or bis-triazole: a combined structural, electrochemical, spectroelectrochemical and DFT investigation. Dalton Transactions. [Link]

-

Synthesis and Applications of 4-Chloro-2-(trichloromethyl)pyrimidines. Thieme Chemistry. [Link]

-

Normalised UV/Vis absorption spectra of 4 recorded in CH 2 Cl 2 at about 10-5 and 25 °C, compared with those of pyrenes 1 and 5. ResearchGate. [Link]

-

SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Rasayan Journal of Chemistry. [Link]

-

Paraquat. Wikipedia. [Link]

-

CRC Handbook of Chemistry and Physics. CRC Press. [Link]

-

This compound. PubChem. [Link]

-

Experimental and Computational Study of the Structural and Electronic Properties of Fe-II(2,2 '-bipyridine)(mes)(2) and [Fe-II(2,2 '). MURAL - Maynooth University Research Archive Library. [Link]

-

4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research. IndiaMART. [Link]

-

Experimental and Computational Study of the Structural and Electronic Properties of FeII(2,2′-bipyridine)(mes)2 and [FeII(2,2′-bipyridine)(mes)2]−, a Complex Containing a 2,2′-Bipyridyl Radical Anion. Inorganic Chemistry. [Link]

-

Photophysical properties of pyrene-(2,2′-bipyridine) dyads. RSC Publishing. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C10H7ClN2 | CID 15207243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2,2'-Bipyridine, 4-chloro- | CymitQuimica [cymitquimica.com]

- 4. 4-Chloro-2,2-Bipyridine at Best Price - High Purity Chemical for Research [forecastchemicals.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Frontiers | Redox Property Tuning in Bipyridinium Salts [frontiersin.org]

- 7. Photophysical properties of pyrene-(2,2′-bipyridine) dyads - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 8. Paraquat - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Discovery and History of 4-Chloro-2,2'-bipyridine

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Unassuming Architect in Modern Chemistry

In the vast landscape of chemical synthesis and catalysis, certain molecules, while not always in the spotlight, form the bedrock of significant advancements. 4-Chloro-2,2'-bipyridine is one such unassuming architect. Its strategic placement of a chloro-substituent on the versatile 2,2'-bipyridine framework has unlocked a plethora of synthetic possibilities, making it a pivotal precursor in the development of functional materials, catalysts, and pharmaceutical agents. This guide delves into the historical journey of this molecule, from its first reported synthesis to the evolution of its preparation, providing a comprehensive technical overview for the modern researcher.

I. The Genesis of a Key Building Block: First Synthesis and Early Context

The story of this compound is intrinsically linked to the broader exploration of substituted bipyridines. While the parent 2,2'-bipyridine was first synthesized by Fritz Blau in 1888, the introduction of substituents onto this robust ligand framework took several more decades of chemical innovation.[1]

Our journey into the history of 4-chloro-substituted bipyridines leads us to the seminal work of Gerhard Maerker and Francis H. Case in 1958. Their publication in the Journal of the American Chemical Society detailed the synthesis of a range of 4,4'-disubstituted 2,2'-bipyridines, including the dichloro-derivative, 4,4'-Dichloro-2,2'-bipyridine.[2][3] While this paper focuses on the disubstituted compound, the methodologies laid the groundwork for accessing mono-substituted analogues like this compound.

The primary motivation for the synthesis of these substituted bipyridines was the growing interest in their coordination chemistry. Researchers recognized that modifying the electronic and steric properties of the bipyridine ligand could profoundly influence the characteristics of the resulting metal complexes, such as their stability, redox potentials, and photochemical behavior. The introduction of an electron-withdrawing chloro-group at the 4-position was a logical step in this exploration, promising to modulate the ligand's electronic properties in a predictable manner.

II. The Pioneering Synthesis: A Step-by-Step Retrospective

The initial synthesis of chlorinated 2,2'-bipyridines by Maerker and Case was a multi-step process starting from the corresponding hydroxy-derivatives. This approach, while effective for its time, highlights the challenges faced by chemists in the mid-20th century.

Experimental Protocol: The Maerker-Case Synthesis of 4,4'-Dichloro-2,2'-bipyridine

This protocol is based on the methodology described by Maerker and Case for the synthesis of 4,4'-disubstituted 2,2'-bipyridines.

Step 1: Synthesis of 2,2'-Bipyridyl-4,4'-diol

The synthesis begins with the preparation of the dihydroxy-analogue of 2,2'-bipyridine. While Maerker and Case referenced a prior method for this step, it typically involved the alkaline hydrolysis of a corresponding di-sulfonic acid derivative or a similar nucleophilic substitution reaction.

Step 2: Conversion of 2,2'-Bipyridyl-4,4'-diol to 4,4'-Dichloro-2,2'-bipyridine

The crucial step of introducing the chlorine atoms involves the conversion of the hydroxyl groups.

-

Reaction: 2,2'-Bipyridyl-4,4'-diol is treated with a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).

-

Procedure: A mixture of 2,2'-bipyridyl-4,4'-diol, phosphorus pentachloride, and phosphorus oxychloride is heated under reflux. The reaction progress is monitored until the starting material is consumed.

-

Work-up: The reaction mixture is then carefully poured onto crushed ice to decompose the excess phosphorus halides. The resulting acidic solution is neutralized with a base, such as sodium carbonate, until the product precipitates. The crude product is then collected by filtration, washed with water, and dried.

-

Purification: The crude 4,4'-dichloro-2,2'-bipyridine is purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water.

Characterization in the Mid-20th Century:

It is important to note that the characterization techniques available in the 1950s were limited compared to modern standards. The identity and purity of the synthesized compound would have been confirmed primarily by:

-

Melting Point: A sharp and consistent melting point was a key indicator of purity.

-

Elemental Analysis: Combustion analysis to determine the percentage of carbon, hydrogen, nitrogen, and chlorine would have been crucial for confirming the molecular formula.

Infrared (IR) spectroscopy was emerging as a powerful tool during this period and would have been used to identify the disappearance of the O-H stretching band from the starting diol and the presence of C-Cl stretching vibrations in the product.

III. The Evolution of Synthesis: Towards Efficiency and Versatility

The pioneering work of Maerker and Case opened the door to the exploration of chlorinated bipyridines. However, the initial synthetic route was lengthy and employed harsh reagents. Over the subsequent decades, significant efforts have been dedicated to developing more efficient, scalable, and versatile methods for the synthesis of this compound and its derivatives.

Modern Synthetic Strategies

Modern approaches to the synthesis of this compound often leverage advances in cross-coupling reactions and more direct chlorination methods.

| Synthetic Method | Description | Key Advantages |

| From 2,2'-Bipyridine-N-oxide | This method involves the N-oxidation of 2,2'-bipyridine, followed by treatment with a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). The N-oxide activates the 4-position for nucleophilic attack. | More direct than starting from the diol. Good yields and regioselectivity. |

| Cross-Coupling Reactions | Modern cross-coupling reactions, such as Suzuki, Stille, and Negishi couplings, have become powerful tools. For instance, a 2-halopyridine can be coupled with a 4-chloro-2-halopyridine derivative in the presence of a palladium or nickel catalyst. | High functional group tolerance, allowing for the synthesis of a wide range of derivatives. |

| Direct C-H Chlorination | Recent advancements in C-H activation chemistry are paving the way for the direct chlorination of the 2,2'-bipyridine core. While still an area of active research, this approach offers the most atom-economical route. | Eliminates the need for pre-functionalized starting materials, leading to shorter synthetic sequences. |

Illustrative Reaction Workflow: Synthesis from 2,2'-Bipyridine-N-oxide

This workflow represents a more contemporary and efficient approach to synthesizing this compound.

Caption: A modern two-step synthesis of this compound.

IV. The Enduring Legacy: Applications and Future Directions

The initial driver for the synthesis of this compound was fundamental research into the properties of coordination compounds. Today, its applications have expanded significantly, a testament to its versatility as a chemical building block.

-

Coordination Chemistry and Catalysis: this compound serves as a versatile ligand for a wide range of transition metals. The chloro-substituent allows for fine-tuning of the electronic properties of the resulting catalysts, impacting their reactivity and selectivity in various organic transformations. Furthermore, the chloro-group can act as a reactive handle for further functionalization, enabling the synthesis of more complex ligand architectures.

-

Materials Science: The bipyridine core is a key component in the design of functional materials, including luminescent materials, sensors, and components for solar energy conversion. The ability to introduce a chloro-substituent provides a site for post-synthetic modification, allowing for the covalent attachment of these materials to surfaces or other molecules.

-

Pharmaceutical and Agrochemical Synthesis: this compound is a valuable intermediate in the synthesis of biologically active molecules. The pyridine and bipyridine motifs are prevalent in many pharmaceuticals and agrochemicals, and the chloro-substituent offers a convenient point for introducing further chemical diversity.

The journey of this compound from a subject of academic curiosity to a workhorse in modern chemical synthesis is a compelling example of how fundamental research can lay the foundation for widespread technological applications. As our understanding of catalysis, materials science, and drug discovery continues to evolve, the demand for versatile and well-characterized building blocks like this compound is only set to increase. Future research will likely focus on developing even more efficient and sustainable synthetic routes, including direct C-H functionalization, and exploring its utility in novel applications.

References

-

Maerker, G.; Case, F. H. The Synthesis of Some 4,4'-Disubstituted 2,2'-Bipyridines. J. Am. Chem. Soc.1958 , 80 (11), 2745–2748. [Link][2]

-

Ram, M. S.; Hupp, J. T. Synthesis and Electrochemistry of 2,2'-Bipyridyl Complexes of Dioxorhenium(V). Inorg. Chem.1990 , 29 (2), 238-242. [Link][3]

-

Constable, E. C.; Housecroft, C. E. The Early Years of 2,2′-Bipyridine—A Ligand in Its Own Lifetime. Molecules2019 , 24 (21), 3951. [Link][1]

Sources

Safety and handling precautions for 4-Chloro-2,2'-bipyridine

An In-depth Technical Guide to the Safe Handling of 4-Chloro-2,2'-bipyridine

Foreword: A Proactive Approach to Laboratory Safety

In the fields of chemical synthesis and drug development, our progress is intrinsically linked to the compounds we handle. This compound is a versatile heterocyclic building block, widely employed as a ligand in coordination chemistry and as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its utility, however, necessitates a thorough and proactive understanding of its potential hazards. This guide is designed for the professional researcher and scientist. It moves beyond mere compliance, aiming to instill a deep, causal understanding of the "why" behind each safety protocol. By treating every procedure as a self-validating system, we can ensure both personal safety and the integrity of our research.

Compound Identification and Physicochemical Profile

A foundational element of safe handling is a complete understanding of the material's physical and chemical identity. This compound is an off-white to light yellow crystalline powder.[1] Its key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₇ClN₂ | [1][2] |

| Molecular Weight | 190.63 g/mol | [1][2] |

| CAS Number | 14162-94-8 | |

| Appearance | Off-white to light yellow crystalline powder/solid | [1] |

| Melting Point | 74-76 °C / 84-85 °C | [1] |

| Boiling Point | ~309.8 °C (Predicted) | |

| Solubility | Soluble in organic solvents (DMSO, DMF, chloroform); poorly soluble in water. | [1] |

| Storage Temperature | 2-8 °C, under inert gas (Nitrogen or Argon) |

Understanding these properties is crucial for practical applications. For instance, its poor water solubility informs our choice of cleaning and quenching solvents, while its melting point is a key identifier of purity.

Hazard Analysis and GHS Classification

This compound is classified as hazardous. The primary risks are associated with acute toxicity upon ingestion and irritation to the skin and respiratory tract.[1] A summary of its GHS classification provides a clear, standardized overview of its potential dangers.

| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Warning | GHS07 |

Source: